5-Methoxyindan
Overview
Description
5-Methoxyindan: is an organic compound characterized by an indan structure with a methoxy group attached. Its molecular formula is C10H12O and it has a molar mass of 148.2 g/mol . This compound appears as a colorless or light yellow solid with a melting point of approximately 40-42°C and a boiling point of about 225-230°C . It is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxyindan can be synthesized through various methods, including:
Phenyl/Alkyl Grignard Reaction: This involves the reaction of phenyl or alkyl Grignard reagents with appropriate precursors.
Friedel-Crafts Reaction: This method involves the alkylation or acylation of aromatic compounds using catalysts like aluminum chloride.
Industrial Production Methods: The specific industrial production methods for this compound may vary depending on the desired application and scale of production. Generally, the methods involve the use of standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxyindan can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 5-Methoxyindan is used as an intermediate in the synthesis of various organic compounds, including those with potential antipsychotic activity .
Biology: In biological research, this compound can be used as a reagent in the study of biochemical pathways and mechanisms .
Medicine: This compound is valuable in medicinal chemistry for the development of new therapeutic agents, particularly those targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Methoxyindan involves its interaction with various molecular targets and pathways. While specific details may vary, it is known to participate in biochemical reactions that influence cellular processes. The methoxy group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
5-Methoxyindane: Similar in structure but may have different reactivity and applications.
5-Methoxyindan-1-one: An oxidized form of this compound with distinct properties and uses.
Uniqueness: this compound is unique due to its specific indan structure with a methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPWEFVZGFJESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281207 | |
Record name | 5-Methoxyindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5111-69-3 | |
Record name | 5111-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxyindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the spiro[cyclohexane-1,2′-[2H]indene] scaffold synthesized from 5-Methoxyindan?
A1: Researchers synthesized spiro[cyclohexane-1,2′-[2H]indene] derivatives from this compound as potential inhibitors of steroid 5α-reductase []. This enzyme plays a crucial role in steroid hormone metabolism, and its inhibition is a therapeutic target for conditions like benign prostatic hyperplasia. The designed spirocyclic scaffold mimics structural features of known inhibitors, aiming to achieve similar biological activity.
Q2: How does the structure of this compound contribute to the synthesis of complex molecules like oxogambirtannine?
A2: The structure of this compound, specifically the ketone functionality at the 1-position, allows for its incorporation into larger ring systems. Researchers utilized this feature to synthesize the indole alkaloid oxogambirtannine []. Through a photo-induced rearrangement of a spirocyclic intermediate formed from this compound-1-one and a tetrahydro-β-carboline derivative, they successfully constructed the complex oxogambirtannine framework.
Q3: How does this compound behave in photo-oxidation reactions?
A3: Studies show that this compound undergoes TiO2-sensitized photo-oxidation in a deaerated acetonitrile solution, primarily yielding 6-methoxyindene and 5-methoxy-1-indanone []. This reaction proceeds through an electron-transfer mechanism, where this compound donates an electron to the photogenerated hole on the TiO2 surface. The resulting radical cation then undergoes further reactions, leading to the observed products.
Q4: Can this compound undergo regioselective demethylation?
A4: Yes, researchers achieved regioselective cleavage of the methoxy group in this compound using methanesulfonic acid in the presence of methionine []. This method selectively demethylated the 5-methoxy group, leaving the aromatic ring intact, highlighting the potential for generating specific derivatives.
Q5: What insights do we have into the three-dimensional structure of this compound-1-one?
A5: X-ray crystallography studies revealed that the molecule of this compound-1-one is planar []. This planarity likely influences its reactivity and ability to participate in specific interactions, such as π-stacking, in more complex molecular architectures.
Q6: What are the potential applications of 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives derived from this compound?
A6: Researchers synthesized 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives, incorporating the this compound moiety, to study electron exchange between aromatic chromophores []. These compounds, mimicking the β-phenethylamine pharmacophore, offer valuable insights into structure-activity relationships and could potentially lead to new drug candidates.
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